REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6].[H-].[Na+].[H][H].[CH3:22]I.[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]>CN(C)C=O.C(Cl)Cl.CCCCCC>[CH3:17][N:2]([CH3:1])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([N:13]([CH3:22])[C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Mg+2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
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TEMPERATURE
|
Details
|
(with cooling, if necessary)
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
any volatiles were removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was triturated 3 times with 100 ml of hexane
|
Type
|
ADDITION
|
Details
|
The reaction mixture was carefully poured into cold water
|
Type
|
EXTRACTION
|
Details
|
extracted exhaustively with methylene chloride
|
Type
|
CUSTOM
|
Details
|
This material was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow-orange solid
|
Type
|
CUSTOM
|
Details
|
gave crystals which
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |